molecular formula C19H24N4O4 B1429485 methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate CAS No. 1379821-58-5

methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate

Cat. No. B1429485
M. Wt: 372.4 g/mol
InChI Key: BNXHRWPWVIDESX-UKVBVZPVSA-N
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Description

“Methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate” is a chemical compound with the molecular formula C19H24N4O4 . It is also known as "2-(4-Methoxyphenyl)-3-(dimethylamino)propionic acid methyl ester" .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a methoxyphenyl group and a dimethylamino group . The compound has a molecular weight of 372.42 Da . The structure is complex, with multiple functional groups, which could potentially influence its reactivity and properties .

Scientific Research Applications

Transformations into Other Compounds

One of the key research applications of methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate is in the transformation into other chemical compounds. For instance, transformations of this compound with cyanomethylenecarbonyl group-containing compounds or cyanamide have been explored to produce imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes (Kolar, Tiŝler, & Pizzioli, 1996).

Synthesis of Triazafulvalene System

Another application involves the synthesis of triazafulvalene systems. Studies have shown that this compound can be used in reactions with dimethyl acetylenedicarboxylate followed by substitutions, leading to the production of methyl 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, derivatives of a new triazafulvalene system (Uršič, Svete, & Stanovnik, 2010).

Preparation of Hexahydropyrazolo Derivatives

Research has also focused on preparing substituted 2,3,5,6,7,8-hexahydropyrazolo derivatives from this compound. The process involves heating with 1,2-disubstituted hydrazines in an alcohol, showcasing its utility in synthesizing complex chemical structures (Bevk, Grošelj, Meden, Svete, & Stanovnik, 2007).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented in the literature. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The potential applications and future directions for this compound are not clear from the available literature. Given its complex structure, it could potentially be of interest in various fields of research, such as medicinal chemistry or material science . Further studies would be needed to explore its potential uses .

properties

IUPAC Name

methyl (E)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-5-oxopyrazol-3-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-21(2)11-15-17(16(12-22(3)4)19(25)27-6)20-23(18(15)24)13-7-9-14(26-5)10-8-13/h7-12H,1-6H3/b15-11-,16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXHRWPWVIDESX-UKVBVZPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NN(C1=O)C2=CC=C(C=C2)OC)C(=CN(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=NN(C1=O)C2=CC=C(C=C2)OC)/C(=C\N(C)C)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate
Reactant of Route 2
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methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate
Reactant of Route 3
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methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate
Reactant of Route 4
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methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate
Reactant of Route 5
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methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate
Reactant of Route 6
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methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate

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